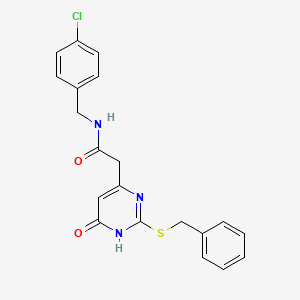
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-chlorobenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-chlorobenzyl)acetamide" is a synthetic molecule that appears to be related to various pyrimidine derivatives with potential biological activities. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and is an important base in the structure of several nucleotides, including cytosine, thymine, and uracil.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of electrophilic building blocks that can facilitate the formation of annulated pyrimidine products. For instance, the use of 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide has been reported to yield thiazolo[3,2-a]pyrimidinone products through a synthetic route that eliminates by-products such as aniline or 2-aminobenzothiazole . Although the exact synthesis of the title compound is not detailed in the provided papers, it is likely that similar electrophilic building blocks and elimination reactions are involved in its formation.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, and their analysis often requires advanced techniques such as single crystal X-ray data, which confirms the structure of reaction products . Additionally, quantum chemical insights, including natural bond orbital (NBO) analysis and spectroscopic methods like FT-IR and FT-Raman, can be used to understand the molecular structure, hydrogen-bonded interactions, and vibrational modes of similar compounds .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions to form new compounds with potential biological activities. For example, 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives have been prepared through reactions with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters . These reactions can lead to the formation of 5-heterylidene derivatives when reacted with pyridinecarbaldehydes and 5-arylfurfural, demonstrating the versatility of pyrimidine derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For instance, the presence of a fluorine atom can affect the geometry and intermolecular contacts of the compound, as seen in the analysis of a similar molecule, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide . The substitution of electronegative atoms and the presence of amino groups can lead to strong hydrogen-bonded interactions, which can be confirmed by shifts in vibrational frequencies observed in spectroscopic studies . Additionally, the pharmacokinetic properties, including drug likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity), can be predicted based on the molecular structure and are crucial for understanding the potential of these compounds as therapeutic agents .
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
Compounds synthesized with sulfamido moieties, including structures similar to the compound of interest, have been evaluated for their antimicrobial properties. For instance, derivatives containing pyrimidinyl-benzenesulfonamide frameworks have shown notable antibacterial and antifungal activities (Nunna et al., 2014). This suggests that modifications on the pyrimidinyl ring, as seen in the query compound, could be explored for developing new antimicrobial agents.
Inhibition of Enzymatic Activity
Research on compounds incorporating pyrimidinyl moieties has demonstrated significant inhibitory effects on enzymes like acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1), pointing to potential applications in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018). This aligns with the interest in pyrimidinyl-based structures for their therapeutic potential in metabolic disorders.
Anticancer Activity
Studies on pyrimidinyl-thieno compounds, especially those with specific substitutions, have shown promise as dual inhibitors of key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are vital for DNA synthesis in cancer cells (Gangjee et al., 2008). These findings indicate a potential research avenue for the compound in the context of anticancer drug development.
Material Science and Photovoltaic Efficiency
Compounds with benzothiazolinone and pyrimidinyl structures have been explored for their electronic properties and potential in photovoltaic applications. Spectroscopic and quantum mechanical studies have been conducted to evaluate their efficiency as photosensitizers in dye-sensitized solar cells (DSSCs), revealing good light harvesting efficiency and electron injection properties (Mary et al., 2020). This suggests that similarly structured compounds could be investigated for renewable energy applications.
Propiedades
IUPAC Name |
2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-[(4-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c21-16-8-6-14(7-9-16)12-22-18(25)10-17-11-19(26)24-20(23-17)27-13-15-4-2-1-3-5-15/h1-9,11H,10,12-13H2,(H,22,25)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBAMIFYRHXPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)CC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B2533178.png)
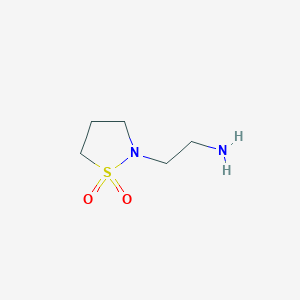
![2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2533182.png)

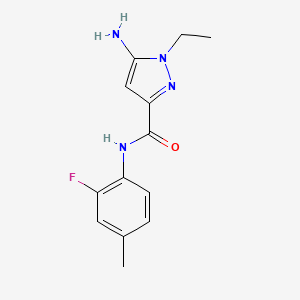
![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2533188.png)
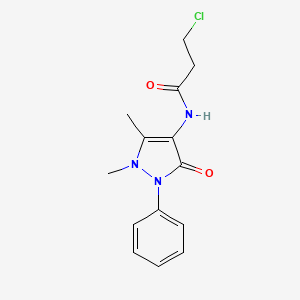

![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2533193.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-benzylacetamide](/img/structure/B2533194.png)

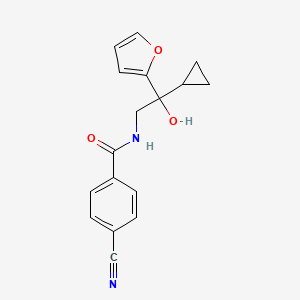
![2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2533197.png)
![1-[4-(Thiomorpholine-4-carbonyl)piperidin-1-yl]ethanone](/img/structure/B2533198.png)